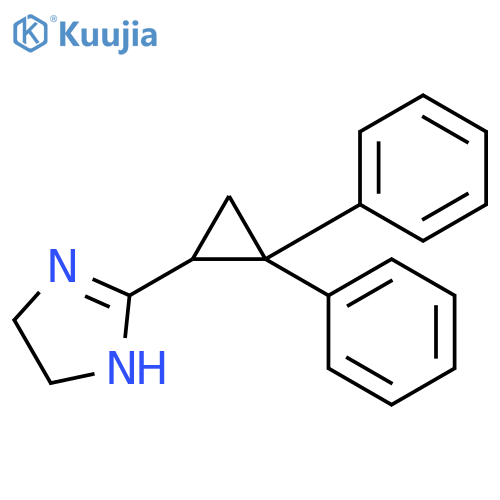Cas no 53267-01-9 (Cibenzoline)

Cibenzoline structure
商品名:Cibenzoline
Cibenzoline 化学的及び物理的性質
名前と識別子
-
- 2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
- Cibenzoline
- [15N]-Cibenzoline
- 4,5-dihydro-2-(2,2-diphenylcyclopropyl)-1H-imidazole
- Cibenol
- Cibenzolina
- Cibenzolinum
- Cibenzolinum [inn-latin]
- Cifenline
- Exacor
- Ro 22-7796
- UP 33-901
- MS-23702
- BDBM50151856
- DB13358
- UP 33901
- CHEBI:135083
- NCGC00162222-03
- NCGC00162222-01
- SDCCGSBI-0633743.P001
- 2-(2,2-diphenyl-cyclopropyl)-2-imidazoline
- EINECS 258-453-7
- A914616
- SCHEMBL122806
- 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1 H-imidazole
- NCGC00162222-04
- RO-22-7796
- CIFENLINE [MI]
- CHEMBL87045
- D03492
- HY-106577
- Cibenzolina [INN-Spanish]
- Ro 227796
- Z7489237QT
- Cibenzoline (INN)
- CIBENZOLINE [MART.]
- 2-(2,2-Diphenyl-cyclopropyl)-4,5-dihydro-1H-imidazole
- Q867171
- Cifenline [USAN]
- AKOS016013956
- BRD-A20742938-036-01-1
- Cibenzoline [INN]
- (+-)-2-(2,2-Diphenylcyclopropyl)-2-imidazoline
- 1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-, (+-)-
- (+/-)-2-(2,2-DIPHENYLCYCLOPROPYL)-2-IMIDAZOLINE
- MFCD00864706
- 1H-IMIDAZOLE, 2-(2,2-DIPHENYLCYCLOPROPYL)-4,5-DIHYDRO-, (+/-)-
- Cifenline; Ro 22-7796; UP 33-901
- DTXSID9022819
- Cifenline (USAN)
- CS-0026092
- 2-(2,2-diphenylcyclopropyl)-2-imidazoline
- FT-0602963
- CIBENZOLINE [WHO-DD]
- UNII-Z7489237QT
- NCGC00162222-02
- 53267-01-9
- NS00032698
- Cibenzolinum (INN-Latin)
- 1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-
- C01BG07
- CIBENZOLINE (MART.)
- DB-052284
- IPOBOOXFSRWSHL-UHFFFAOYSA-N
- Cibenzolina (INN-Spanish)
- DTXCID702819
- Cibenzoline base
-
- MDL: MFCD00864706
- インチ: 1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)
- InChIKey: IPOBOOXFSRWSHL-UHFFFAOYSA-N
- ほほえんだ: C1(C2C(C3=CC=CC=C3)(C4=CC=CC=C4)C2)=NCCN1
計算された属性
- せいみつぶんしりょう: 262.14700
- どういたいしつりょう: 262.146999
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 24.4
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 石油エーテルから結晶化する
- 密度みつど: 1.17
- ゆうかいてん: 103-104°
- ふってん: 449.2°C at 760 mmHg
- フラッシュポイント: 225.5 ºC
- 屈折率: 1.655
- PSA: 24.39000
- LogP: 2.75870
Cibenzoline セキュリティ情報
- どくせい:LD100 in rats (mg/kg): 64 i.v. (Cognaco)
Cibenzoline 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Cibenzoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D554480-10mg |
2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-iMidazole |
53267-01-9 | 97% | 10mg |
$1220 | 2024-05-24 | |
| TRC | C535723-10mg |
Cibenzoline |
53267-01-9 | 10mg |
$ 696.00 | 2023-09-08 | ||
| 1PlusChem | 1P00I9Z0-100mg |
1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro- |
53267-01-9 | 99% | 100mg |
$3722.00 | 2024-04-30 | |
| eNovation Chemicals LLC | D554480-10mg |
2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-iMidazole |
53267-01-9 | 97% | 10mg |
$1220 | 2025-02-19 | |
| 1PlusChem | 1P00I9Z0-50mg |
1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro- |
53267-01-9 | 99% | 50mg |
$2497.00 | 2024-04-30 | |
| A2B Chem LLC | AI51932-5mg |
Cibenzoline |
53267-01-9 | 99% | 5mg |
$360.00 | 2023-12-30 | |
| 1PlusChem | 1P00I9Z0-25mg |
1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro- |
53267-01-9 | 99% | 25mg |
$1685.00 | 2024-04-30 | |
| TRC | C535723-1mg |
Cibenzoline |
53267-01-9 | 1mg |
$ 98.00 | 2023-09-08 | ||
| TRC | C535723-5mg |
Cibenzoline |
53267-01-9 | 5mg |
$ 374.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-268718-10 mg |
Cibenzoline, |
53267-01-9 | ≥95% | 10mg |
¥1,504.00 | 2023-07-10 |
53267-01-9 (Cibenzoline) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:53267-01-9)Cibenzoline

清らかである:99%
はかる:50mg
価格 ($):604.0